Methyl 4-hydroxy-3,5-dimethylbenzoate
Overview
Description
Methyl 4-hydroxy-3,5-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : A derivative, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, has been found effective in suppressing cancer cell growth and inducing apoptosis in cancer cells (Aravind et al., 2014).
Degenerative Changes and Anticancer Effects : Methylglyoxal, a related compound, has been studied for its potential degenerative changes and anticancer effects, being a highly reactive alpha-oxoaldehyde formed during various metabolic reactions in organisms (Nemet et al., 2006).
Thromboxane Synthetase Inhibition : The optical resolution of a related compound, 4-[alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl]-3,5-dimethylbenzoic acid, has been studied for its potential as a thromboxane synthetase inhibitor (Tsuruda et al., 1989).
Nucleophilic Attack Studies : Research has been conducted on the reaction of methyl 3,5-dinitrobenzoate with hydroxide ions, exploring competitive nucleophilic attack at aryl and carbonyl carbon atoms (Crampton & Greenhalgh, 1986).
Crystal Structure Studies : Studies have been conducted on the crystal structures of methyl 3,5-dimethylbenzoate and related compounds, revealing different molecular associations and structural differences (Ebersbach et al., 2022).
Biological Importance : Derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been identified as biologically important with potential therapeutic applications (Viveka et al., 2016).
Structure Reassignment : The structure of related compounds like methyl 2-hydroxy-4-methoxy-6-phenylbenzoate has been studied, leading to reassignments and mechanistic proposals (Howarth & Harris, 1968).
Metabolic Studies in Organisms : Research on the metabolic processes of organisms has led to the identification of novel compounds produced from 4-hydroxy-3,5-dimethylbenzoate by specific bacterial strains (Cain et al., 1997).
Mechanism of Action
Mode of Action
It has been suggested that it may interact with oxidized laccase, leading to the production of a compound referred to as ms (ox) . This interaction with iodide subsequently produces triiodide .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-hydroxy-3,5-dimethylbenzoate is currently limited . It is soluble in alcohol and ether, but slightly soluble in water , which may influence its bioavailability.
Action Environment
The action of this compound may be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the surrounding environment . It is recommended to store this compound in a cool, dry place in a well-sealed container, away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Properties
IUPAC Name |
methyl 4-hydroxy-3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMCPKCSVQELBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495931 | |
Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34137-14-9 | |
Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.